Compound Description: 5-Bromonicotinic acid serves as a crucial starting material in the synthesis of 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. []
Relevance: This compound is structurally analogous to the target compound, 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine, with the key difference being the presence of a bromine atom instead of a 4-fluorophenyl group at the 5th position of the pyridine ring. [] This structural similarity allows for its use in the synthesis of 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. []
Compound Description: This compound is a key intermediate in the synthesis of a series of amine derivatives designed as potential anticancer agents. []
2-Fluoro-5-(4-fluorophenyl)pyridine
Compound Description: This simple compound has been structurally characterized, but its biological activity, if any, is not discussed in the provided research. []
Relevance: This compound is closely related to 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine, sharing the core structure of a 4-fluorophenyl group attached to the pyridine ring. [] The key difference lies in the presence of a fluorine atom at the 2nd position of the pyridine ring instead of a chloromethyl group at the 3rd position. []
Compound Description: This compound, along with its close analog featuring a chlorine atom instead of fluorine in one of the phenyl rings, has been synthesized and characterized using single-crystal diffraction. []
Relevance: While structurally more complex, this compound shares a key structural feature with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine: a 4-fluorophenyl group. [] The presence of this common moiety, despite the significant differences in the overall structures, suggests potential interest in exploring compounds with this specific substitution pattern. []
Compound Description: This compound is used as a starting material in a study focusing on microwave-assisted elimination reactions. []
Relevance: This compound exhibits a direct structural relationship with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine, as both share the 4-fluorophenyl and chloromethyl moieties. [] The key difference lies in the central ring system: a piperidine ring in this compound compared to the pyridine ring in 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. []
4-(4-Fluorophenyl)-3-methylene-1-methylpiperidine
Compound Description: This compound is the main product of the microwave-assisted elimination reaction using trans-4-(4-Fluorophenyl)-3-chloromethyl-1-methylpiperidine as the starting material. []
Relevance: This compound can be considered structurally related to 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine due to its derivation from trans-4-(4-Fluorophenyl)-3-chloromethyl-1-methylpiperidine. [] While it lacks the chlorine atom of the target compound, the presence of the 4-fluorophenyl group and the similar reaction context make it relevant in this list. []
4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine
Relevance: This compound exhibits a direct structural relationship with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine, sharing the core structure of a 4-fluorophenyl group attached to the pyridine ring. [] The difference lies in the presence of a 5-(4-fluorophenyl)-1H-imidazol-4-yl substituent at the 4th position of the pyridine ring in this compound, as opposed to the chloromethyl group at the 3rd position in 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. []
Compound Description: This compound has been synthesized and structurally characterized. It also displays moderate antituberculosis activity. []
Relevance: This compound and 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine share the 4-fluorophenyl substituent. [] Although the core structures differ significantly, the presence of this shared moiety suggests a potential interest in the biological activity of compounds containing this specific group. []
Compound Description: TPCA-1 is a potent and selective IκB kinase 2 (IKK-2) inhibitor. It exhibits anti-inflammatory effects by inhibiting the production of proinflammatory cytokines like TNF-α, IL-6, and IL-8. [] It also demonstrates efficacy in reducing the severity of murine collagen-induced arthritis. []
Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Although the core structures and biological activities differ, the presence of this common moiety suggests the potential influence of this group on pharmacological properties. []
Compound Description: This compound has been synthesized and structurally characterized. It exhibits significant inhibition against the proliferation of several cancer cell lines. []
Relevance: This compound shares the 4-fluorophenyl substituent with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Despite the difference in their core structures, the presence of this shared moiety highlights the potential impact of this group on biological activity, although in different contexts. []
Compound Description: This compound serves as the central scaffold for synthesizing a series of Schiff bases investigated for their anticancer activity. []
Relevance: This compound shares the 4-fluorophenyl substituent with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] While their core structures differ, the presence of this common moiety suggests a potential influence on their pharmacological properties, albeit in different biological contexts. []
Compound Description: ABT-761 is a potent and selective second-generation 5-lipoxygenase inhibitor. It demonstrates prolonged inhibition of leukotriene biosynthesis compared to other inhibitors like zileuton. []
Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] While their core structures and biological activities differ, the presence of this common moiety suggests a potential influence of this group on pharmacological properties. []
3-(4-Fluorophenyl)-1H-pyrazole and 5-(4-Fluorophenyl)-1H-pyrazole
Compound Description: These two compounds are tautomers and co-crystallize in a 1:1 ratio. They illustrate the phenomenon of tautomerism within a crystal structure. []
Relevance: Both compounds share the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] While the core structures differ, the presence of this common moiety highlights the potential influence of this group on crystal packing and intermolecular interactions. []
Compound Description: This class of compounds, with various alkyl/aryl substituents, has been synthesized and tested for antimycobacterial and anticonvulsant activities. []
Relevance: This class of compounds shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Although their core structures and biological activities differ, the presence of this common moiety highlights its potential as a building block for various pharmacologically active molecules. []
Compound Description: This class of compounds, with various alkyl/aryl substituents, has been synthesized and tested for antimycobacterial and anticonvulsant activities. []
Relevance: This class of compounds shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Although their core structures and biological activities differ, the presence of this common moiety highlights its potential as a building block for various pharmacologically active molecules. []
Compound Description: This polysubstituted pyridine has been structurally characterized and exhibits supramolecular aggregation through various intermolecular interactions, including C-H⋯O, C-H⋯F, and C-H⋯π interactions. []
Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Although the core structure and overall substitution pattern are different, the presence of this shared moiety suggests a potential interest in exploring compounds with this specific substituent for their structural and potential biological properties. []
Compound Description: ML3403 is a potent inhibitor of p38 MAP kinase, a key mediator in cytokine-induced signaling pathways involved in various diseases like cancer, autoimmune disorders, and inflammation. [] It undergoes extensive metabolism, primarily through sulfoxidation by CYP3A4. []
Relevance: This compound shares the core structure of a 4-fluorophenyl group attached to the pyridine ring with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Although the overall structures and biological activities differ, the presence of this shared core suggests the potential influence of this moiety on pharmacological properties. []
Compound Description: This compound is a major metabolite of the racemic 5-(4'-fluorophenyl)-5-phenylhydantoin in rats. [] It is formed through the stereoselective hydroxylation of the phenyl ring. []
Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Despite the different core structures, the presence of this common moiety highlights the metabolic pathway of aromatic hydroxylation, which could be relevant for understanding the metabolism of 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. []
Compound Description: This compound is a novel cobalt(III) complex synthesized and characterized for the first time. It features a distorted octahedral coordination around the cobalt atom, with three bidentate ligands containing the pyridine-2-carboxamide stem. []
Relevance: While structurally distinct from 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine, this compound features a similar substitution pattern with the 4-fluorophenyl group attached to the pyridine ring. [] This structural similarity suggests a potential interest in exploring the coordination chemistry of 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine with metal ions. []
Compound Description: This compound has been structurally characterized, revealing the spatial arrangement of its substituents and the planarity of its pyrazoline ring. []
Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Although the core structures and other substituents differ, the presence of this common moiety suggests the potential influence of this group on molecular conformation and crystal packing. []
Compound Description: This benzodiazepine derivative exhibits κ-opioid activity and crystallizes as a monohydrate. Its crystal structure reveals a common conformation for 2-(acylaminomethyl)benzodiazepines. []
Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Despite the different core structures and biological activities, the presence of this common moiety suggests a potential interest in exploring the pharmacological properties of compounds containing this group in diverse chemical scaffolds. []
Compound Description: Basimglurant is a potent and selective negative allosteric modulator (NAM) of metabotropic glutamate receptor 5 (mGlu5), showing potential for treating psychiatric disorders like depression, anxiety, and fragile X syndrome (FXS). []
Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Despite the different core structures and biological activities, the presence of this common moiety suggests a potential interest in exploring the pharmacological properties of compounds containing this group in diverse chemical scaffolds. []
Compound Description: This compound has been structurally characterized, revealing its nearly planar structure and the dihedral angles between the benzofuran core and its substituents. []
Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] While the core structures and other substituents differ, the presence of this common moiety suggests the potential influence of this group on molecular conformation and intermolecular interactions. []
Compound Description: This compound's crystal structure has been determined, revealing its spatial arrangement and the dihedral angles between the pyrazole ring and its substituents. []
Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] While the core structures and other substituents differ, the presence of this common moiety suggests a potential interest in exploring compounds with this specific substituent for their structural and potential biological properties. []
Compound Description: This compound's crystal structure has been determined, revealing its spatial arrangement and the dihedral angles between the pyrazole ring and its substituents. []
Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] While the core structures and other substituents differ, the presence of this common moiety suggests a potential interest in exploring compounds with this specific substituent for their structural and potential biological properties. []
Compound Description: This compound's crystal structure has been determined, revealing its spatial arrangement and the dihedral angles between the pyrazole ring and its substituents. []
Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] While the core structures and other substituents differ, the presence of this common moiety suggests a potential interest in exploring compounds with this specific substituent for their structural and potential biological properties. []
Compound Description: BMS-777607 is a potent and selective inhibitor of the Met kinase superfamily, demonstrating efficacy in inhibiting tumor growth in a Met-dependent human gastric carcinoma xenograft model. []
Relevance: This compound and 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine both contain the 4-fluorophenyl moiety. [] Despite the different core structures and biological activities, the presence of this common moiety suggests its potential significance in designing pharmacologically active compounds. []
Compound Description: This compound's crystal structure has been determined, revealing its spatial arrangement and the dihedral angles between the pyrazole ring and its substituents. []
Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] While the core structures and other substituents differ, the presence of this common moiety suggests a potential interest in exploring compounds with this specific substituent for their structural and potential biological properties. []
Compound Description: AD-5423 is a novel antipsychotic agent that demonstrates antidopaminergic effects, similar to haloperidol. It shows promising results in preclinical models of schizophrenia, with a reduced risk of certain adverse effects. []
Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Despite the different core structures and biological activities, the presence of this common moiety suggests a potential interest in exploring the pharmacological properties of compounds containing this group in diverse chemical scaffolds. []
Compound Description: This compound's crystal structure has been determined, revealing its spatial arrangement and the dihedral angles between the pyran ring and its substituents. []
Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] While the core structures and other substituents differ, the presence of this common moiety suggests a potential interest in exploring compounds with this specific substituent for their structural and potential biological properties. []
Compound Description: This compound's crystal structure has been determined, revealing its spatial arrangement and the dihedral angles between the imidazole ring and its substituents. []
Relevance: This compound, like 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine, contains a 4-fluorophenyl group attached to a pyridine ring. [] The presence of this shared structural motif, despite the different overall structures, suggests a potential interest in exploring compounds with this specific substitution pattern. []
Compound Description: GBR 12909 is a high-affinity dopamine reuptake inhibitor, showing potential for treating conditions related to dopamine deficiency. []
Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Despite the different core structures and biological activities, the presence of this common moiety suggests a potential interest in exploring the pharmacological properties of compounds containing this group in diverse chemical scaffolds. []
2β-Carbomethoxy-3β-(4-fluorophenyl)tropane (CFT)
Compound Description: CFT is a potent cocaine analog known for its impact on dopamine reuptake. []
Relevance: CFT is relevant to 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine because both compounds contain the 4-fluorophenyl substituent, which is a common structural feature in various dopamine reuptake inhibitors. [] This suggests a possible connection between the presence of this group and the affinity for the dopamine transporter, although the core structures differ significantly. []
Compound Description: This pyrazoline derivative has been synthesized and structurally characterized by single-crystal X-ray diffraction. Its crystal packing is stabilized by N–H⋯O hydrogen bonds and other weak intermolecular interactions. []
Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Although their core structures differ, the presence of this common moiety suggests a potential interest in exploring the structural properties and potential biological activities of compounds containing this group. []
Compound Description: This pyrazoline derivative has been synthesized and structurally characterized by single-crystal X-ray diffraction. Its crystal structure reveals weak intermolecular interactions. []
Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] While their core structures differ, the presence of this common moiety suggests a potential interest in exploring the structural properties and potential biological activities of compounds containing this group. []
Compound Description: This compound's crystal structure has been determined, revealing the spatial arrangement of its aromatic rings and the presence of π–π interactions between neighboring molecules. []
Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] While their core structures differ, the presence of this common moiety, attached to a heteroaromatic system, suggests a potential interest in exploring the structural properties and potential biological activities of such compounds. []
Compound Description: This compound's crystal structure has been determined, revealing its spatial arrangement and the conformation of its cyclohexyl ring. []
Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Although their core structures and other substituents differ, the presence of this common moiety suggests a potential interest in exploring the structural properties and potential biological activities of compounds containing this group. []
Compound Description: This compound's crystal structure has been determined, revealing the spatial arrangement of its aromatic rings and the dihedral angles between them. []
Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] While their core structures differ, the presence of this common moiety, attached to a heteroaromatic system, suggests a potential interest in exploring the structural properties and potential biological activities of such compounds. []
Compound Description: This compound's crystal structure has been determined, revealing its nearly planar structure, dihedral angles between rings, and weak intermolecular interactions. []
Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] While their core structures and other substituents differ, the presence of this common moiety suggests the potential influence of this group on molecular conformation, crystal packing, and potential biological activities. []
Compound Description: This pyrrole derivative exhibits dual inhibitory activity against human P-glycoprotein (P-gp) and Staphylococcus aureus NorA efflux pump, suggesting its potential as a multi-drug resistance reversal agent. []
Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Although their core structures and biological activities differ, the presence of this common moiety highlights its potential as a building block for various pharmacologically active molecules. []
Compound Description: This series of compounds has been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. []
Relevance: This series of compounds shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] While their core structures and specific biological activities differ, the presence of this common moiety suggests a potential interest in exploring the pharmacological properties of compounds containing this group in diverse chemical scaffolds. []
Compound Description: This compound's crystal structure has been determined, revealing the spatial arrangement of its substituents and the planarity of its pyrazole ring. []
Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Although their core structures and other substituents differ, the presence of this common moiety suggests the potential influence of this group on molecular conformation and crystal packing. []
Compound Description: This compound, initially misidentified as a synthetic cannabinoid, has been synthesized and characterized. Its pharmacological activities remain to be explored. []
Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Despite the different core structures and unknown biological activities, the presence of this common moiety highlights its presence in diverse chemical scaffolds with potential pharmacological relevance. []
Compound Description: This compound, a regioisomer of 3,5-AB-CHMFUPPYCA, has been synthesized and characterized. Its pharmacological activities remain to be explored. []
Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Despite the different core structures and unknown biological activities, the presence of this common moiety highlights its presence in diverse chemical scaffolds with potential pharmacological relevance. []
Compound Description: SB202190 is a p38 mitogen-activated protein kinase (MAPK) inhibitor. It exhibits anti-inflammatory and antifibrotic effects in renal tubular cells, making it a potential therapeutic candidate for renal fibrosis. []
Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Despite the different core structures and biological activities, the presence of this common moiety suggests a potential interest in exploring the pharmacological properties of compounds containing this group in diverse chemical scaffolds. []
Compound Description: This compound featuring a thiophene ring has been synthesized and its crystal structure analyzed. []
Relevance: While structurally different from 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine, this compound shares the 4-fluorophenyl moiety. [] Although the core structures and potential applications differ, the presence of this shared group might be of interest in exploring broader structure-activity relationships. []
Compound Description: This class of compounds displays varying degrees of inhibition against monoamine oxidase (MAO) A and B, with some exhibiting selectivity for MAO-A and demonstrating antidepressant and anxiolytic effects. []
Relevance: This class of compounds shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] Although their core structures and specific biological activities differ, the presence of this common moiety highlights its potential as a building block for various pharmacologically active molecules. []
Fluorescent Thieno[3,2-b]pyridine-5(4H)-ones
Compound Description: This class of compounds exhibits fluorescent properties, with tunable photophysical characteristics depending on the functional groups attached to the thieno[3,2-b]pyridine-5(4H)-one scaffold. []
Relevance: While structurally different from 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine, these compounds highlight the use of similar synthetic approaches, like the Suzuki-Miyaura cross-coupling reaction, which could be relevant for future modifications of 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. []
Compound Description: This compound's crystal structure has been determined, providing insights into its spatial arrangement and conformation. []
Relevance: This compound shares the 4-fluorophenyl group with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. [] While the overall structures differ, the presence of this shared moiety suggests a potential interest in exploring compounds with this specific substituent for their structural properties and potential biological activities. []
[Me3Sn(O2CCH2SeC6H4F-p)]n (1)
Compound Description: This organotin(IV) complex is designed as a potential anticancer agent. It features a 1D polymeric structure with alternating tin and oxygen atoms in the backbone. []
Relevance: This compound and 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine share the 4-fluorophenyl moiety. [] Although they differ in their core structures and mechanisms of action, the presence of this shared group might be of interest in exploring broader structure-activity relationships, especially in the context of anticancer activity. []
[(Me2Sn)4(μ3-O)2(O2CCH2SeC6H4F-p)4] (2)
Compound Description: This organotin(IV) complex is designed as a potential anticancer agent. It possesses a tetranuclear ladder-like structure with carboxylate ligands bridging the tin centers. []
Relevance: This compound and 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine share the 4-fluorophenyl moiety. [] Despite their different core structures and potential mechanisms of action, the presence of this shared group might be of interest in exploring broader structure-activity relationships in the context of anticancer activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.